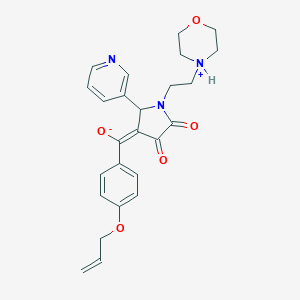![molecular formula C24H16N4O2 B357172 6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione CAS No. 876722-14-4](/img/structure/B357172.png)
6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5-(1-naphthyl)-5,11-dihydro-3H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-4,6-dione is a complex heterocyclic compound. It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(1-naphthyl)-5,11-dihydro-3H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-4,6-dione typically involves multi-step reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gould–Jacobs reaction or similar synthetic routes to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-amino-5-(1-naphthyl)-5,11-dihydro-3H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted amino derivatives .
科学的研究の応用
2-amino-5-(1-naphthyl)-5,11-dihydro-3H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-amino-5-(1-naphthyl)-5,11-dihydro-3H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-4,6-dione involves its interaction with molecular targets such as tyrosine kinases and cyclin-dependent kinases. These interactions inhibit the activity of these enzymes, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound also affects various signaling pathways involved in cell growth and survival .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Pyrazolo[3,4-d]pyrimidine: Exhibits CDK2 inhibitory activity.
Uniqueness
2-amino-5-(1-naphthyl)-5,11-dihydro-3H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-4,6-dione is unique due to its specific structural features, which confer distinct biological activities. Its naphthyl group enhances its binding affinity to molecular targets, making it a promising candidate for drug development .
特性
CAS番号 |
876722-14-4 |
|---|---|
分子式 |
C24H16N4O2 |
分子量 |
392.4g/mol |
IUPAC名 |
6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione |
InChI |
InChI=1S/C24H16N4O2/c25-24-27-22-19(23(30)28-24)17(14-11-5-7-12-6-1-2-8-13(12)14)18-20(26-22)15-9-3-4-10-16(15)21(18)29/h1-11,17H,(H4,25,26,27,28,30) |
InChIキー |
REFRXJLVZLYWFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)NC(=N6)N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)N=C(N6)N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)N=C(N6)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-[4,5-dioxo-2-(3-propoxyphenyl)-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate](/img/structure/B357091.png)

![7-ethyl-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357095.png)
![6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357096.png)
![(4E)-5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B357098.png)









